3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine, such as 2-aminopyridine, to form the benzamide core.
Introduction of the Furan Ring: The furan ring can be introduced by reacting the benzamide core with 5-methylfurfural in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents such as bromine or chlorine.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[(5-methylfuran-2-yl)methyl]aniline: Similar structure but lacks the pyridine ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a pyridine ring but has different substituents.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-14-9-10-17(24-14)13-21(18-8-3-4-11-20-18)19(22)15-6-5-7-16(12-15)23-2/h3-12H,13H2,1-2H3 |
InChI Key |
VQXAROPBQWUNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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